molecular formula C16H15NO4 B3150525 Bis(benzyloxycarbonyl)amine CAS No. 69032-13-9

Bis(benzyloxycarbonyl)amine

Cat. No.: B3150525
CAS No.: 69032-13-9
M. Wt: 285.29 g/mol
InChI Key: AJVZWZNNWXSTNK-UHFFFAOYSA-N
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Description

Bis(benzyloxycarbonyl)amine: is a chemical compound used primarily as a protecting group for amines in organic synthesis. It is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of peptides and other complex molecules.

Scientific Research Applications

Chemistry: Bis(benzyloxycarbonyl)amine is widely used in peptide synthesis as a protecting group for amines. It helps in preventing unwanted side reactions during the synthesis process, ensuring the formation of the desired peptide bonds.

Biology: In biological research, this compound is used to protect amino groups in various biomolecules, facilitating the study of complex biological processes and the development of new drugs.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to protect amine groups during multi-step synthesis is crucial in the production of complex drug molecules.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group is essential in the synthesis of high-value products.

Safety and Hazards

Bis(benzyloxycarbonyl)amine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Bis(benzyloxycarbonyl)amine, also known as a carbamate, is primarily used as a protecting group for amines . The primary targets of this compound are the amine groups present in various biomolecules . The role of these targets is crucial in biochemical reactions, and their protection is often necessary during certain synthetic applications .

Mode of Action

The compound interacts with its targets (amine groups) by forming a carbamate linkage . This interaction results in the protection of the amine group, suppressing its nucleophilic and basic properties . The carbamate group can be removed under certain conditions, such as exposure to strong acid (trifluoroacetic acid) or heat , thereby restoring the reactivity of the amine group.

Biochemical Pathways

By protecting amine groups, it allows for controlled peptide synthesis without interference from the reactivity of these groups . The downstream effects include the successful formation of peptides, which are crucial components in various biological processes .

Result of Action

The primary result of this compound’s action is the protection of amine groups, which allows for controlled chemical reactions involving these groups . This protection can be reversed under certain conditions, allowing the amine group to participate in subsequent reactions . This makes the compound a valuable tool in organic synthesis, particularly in the synthesis of peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound degrades in contact with water , which can affect its stability and efficacy. Additionally, the removal of the carbamate group requires specific conditions, such as exposure to strong acid or heat . Therefore, the environment in which the compound is used can significantly impact its action.

Biochemical Analysis

Biochemical Properties

This group is stable to bases and acids, making it a valuable tool in biochemical reactions . The exact enzymes, proteins, and other biomolecules that Bis(benzyloxycarbonyl)amine interacts with can vary depending on the specific reaction and context.

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amines during organic synthesis . This protection can influence the activity of enzymes and other proteins, potentially leading to changes in gene expression and other cellular processes. The exact mechanism can vary depending on the specific reaction and the other molecules involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly as the protected amines are eventually deprotected This can lead to changes in the stability and degradation of the compound, as well as potential long-term effects on cellular function

Metabolic Pathways

It is known that the compound is used in the synthesis of peptides and other complex molecules

Subcellular Localization

It is known that the compound is used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzyloxycarbonyl)amine is typically synthesized by reacting an amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Bis(benzyloxycarbonyl)amine undergoes several types of chemical reactions, including:

    Hydrogenation: The benzyl groups can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.

    Acid Hydrolysis: The compound can be deprotected under acidic conditions, typically using trifluoroacetic acid.

    Base Hydrolysis: It can also be deprotected under basic conditions, although this is less common.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon, hydrogen gas.

    Acid Hydrolysis: Trifluoroacetic acid, dichloromethane.

    Base Hydrolysis: Sodium hydroxide, water.

Major Products Formed:

    Deprotection: The primary product formed from the deprotection of this compound is the free amine, along with benzyl alcohol as a byproduct.

Comparison with Similar Compounds

    tert-Butyloxycarbonyl (Boc) Group: Another common protecting group for amines, which can be removed under acidic conditions.

    Fluorenylmethyloxycarbonyl (Fmoc) Group: A protecting group that can be removed under basic conditions.

    Carbobenzyloxy (Cbz) Group: Similar to bis(benzyloxycarbonyl)amine, it is removed by catalytic hydrogenation.

Uniqueness: this compound is unique in its stability and ease of removal under mild conditions. It offers a balance between stability during synthesis and ease of deprotection, making it a versatile choice for protecting amine groups in various chemical reactions.

Properties

IUPAC Name

benzyl N-phenylmethoxycarbonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZWZNNWXSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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